

# 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine chemical properties

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## Compound of Interest

**Compound Name:** 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

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An In-depth Technical Guide on the Core Chemical Properties of **5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

## Section 1: Introduction and Strategic Importance

**5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine** is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science. Its strategic importance lies in the synthetic versatility afforded by its distinct chemical functionalities. The pyridine ring, a privileged scaffold in numerous pharmaceuticals, provides a key site for molecular interactions. The bromine substituent at the 5-position acts as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the introduction of diverse molecular fragments. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery. Furthermore, the 3,5-dimethyl-1H-pyrazol-1-yl moiety contributes to the molecule's overall steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles. The strategic combination of these features makes this compound a valuable starting material for the synthesis of novel therapeutic agents and functional materials. Pyrazole-containing compounds have shown a broad spectrum of biological activities, further highlighting the potential of this molecular scaffold.<sup>[1][2]</sup>

## Section 2: Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine** is fundamental for its effective application in research and development.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>10</sub> BrN <sub>3</sub>
Molecular Weight	252.11 g/mol
Appearance	Solid
Melting Point	Not available
Boiling Point	Not available
Solubility	Not available
CAS Number	1150164-92-3

Data sourced from publicly available chemical databases. Experimental verification of properties is recommended.

## Section 3: Synthesis and Mechanistic Insights

The synthesis of **5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine** is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a dihalogenated pyridine with 3,5-dimethylpyrazole.

## Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

- Reactant Preparation: A solution of 2,5-dibromopyridine (1.0 equivalent) is prepared in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
- Addition of Reagents: To this solution, 3,5-dimethylpyrazole (typically 1.0 to 1.2 equivalents) and a base are added. The choice of base is critical; inorganic bases such as potassium

carbonate ( $K_2CO_3$ ) or cesium carbonate ( $Cs_2CO_3$ ) are commonly employed to neutralize the hydrobromic acid formed during the reaction.

- **Reaction Conditions:** The reaction mixture is heated, often to temperatures between 80-120 °C, and stirred for a period ranging from several hours to overnight. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to ambient temperature and quenched with water. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate.
- **Purification:** The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g.,  $Na_2SO_4$  or  $MgSO_4$ ), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure **5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine**.

Causality Behind Experimental Choices:

- **Solvent:** High-boiling polar aprotic solvents are chosen to facilitate the dissolution of the reactants and to allow the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy of the SNAr reaction.
- **Base:** The base is essential to deprotonate the pyrazole, generating the pyrazolate anion, which is a more potent nucleophile. An excess of the base is often used to drive the reaction to completion.
- **Temperature:** The reaction rate of SNAr reactions is highly temperature-dependent. Heating is typically required to achieve a reasonable reaction rate.

Caption: Synthetic workflow for **5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine**.

## Section 4: Reactivity and Synthetic Utility

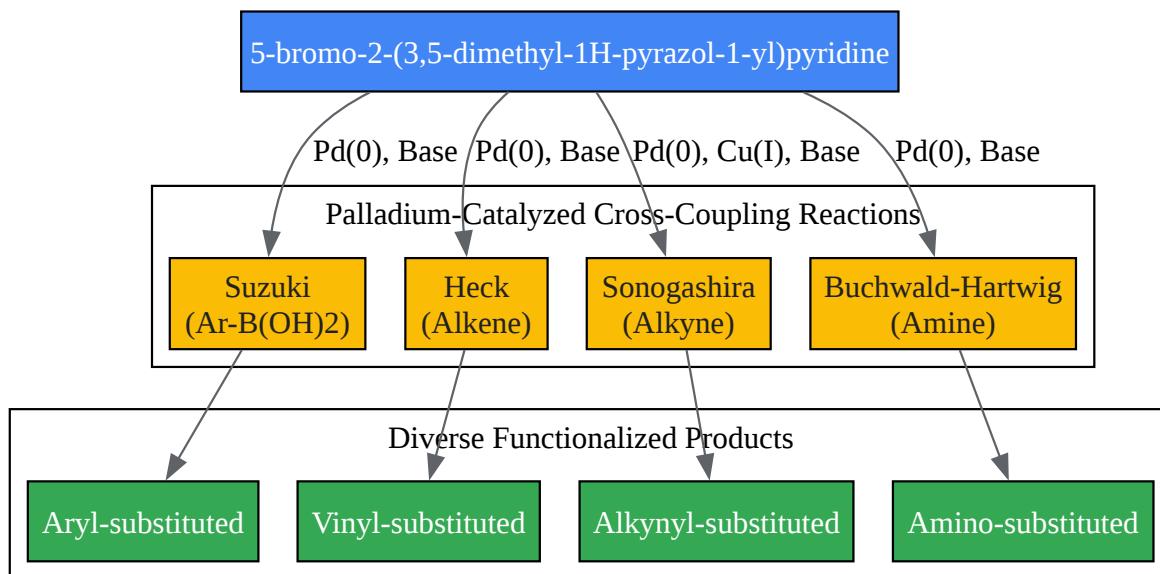
The bromine atom at the 5-position of the pyridine ring is the key to the synthetic utility of **5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine**. This site is highly amenable to a variety of

palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents.

#### Key Cross-Coupling Reactions:

- Suzuki Coupling: Reaction with boronic acids or esters to form C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds, introducing aryl or heteroaryl groups.
- Heck Coupling: Reaction with alkenes to form C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds, introducing vinyl groups.
- Sonogashira Coupling: Reaction with terminal alkynes to form C(sp<sup>2</sup>)-C(sp) bonds, introducing alkynyl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form C(sp<sup>2</sup>)-N bonds, introducing amino groups.
- Stille Coupling: Reaction with organostannanes to form C(sp<sup>2</sup>)-C(sp<sup>2</sup>) or C(sp<sup>2</sup>)-C(sp<sup>3</sup>) bonds.
- Negishi Coupling: Reaction with organozinc reagents to form C-C bonds.

These reactions provide a powerful toolkit for medicinal chemists to rapidly generate libraries of analogues for SAR exploration. The protic nature of the pyrazole ligand can also be exploited in coordination chemistry and catalysis.[\[3\]](#)



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Caption: Reactivity of **5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine**.

## Section 5: Spectroscopic Characterization

The structural integrity of **5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine** is confirmed through standard spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum will exhibit characteristic signals for the protons on the pyridine and pyrazole rings, as well as the two methyl groups. The chemical shifts and coupling patterns provide definitive evidence for the connectivity of the molecule.
  - <sup>13</sup>C NMR: The carbon NMR spectrum will show distinct resonances for each of the ten carbon atoms in the molecule, further corroborating the structure.
- Mass Spectrometry (MS):
  - The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for

<sup>79</sup>Br and <sup>81</sup>Br isotopes) will be observed for the molecular ion and any bromine-containing fragments, providing unambiguous evidence for the presence of a single bromine atom.

## Section 6: Safety, Handling, and Storage

As a laboratory chemical, **5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine** should be handled with appropriate safety precautions.

- Hazard Identification: May cause skin and serious eye irritation. May also cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4]
- Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4][5]
- Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

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